Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 315679-65-3
VCID: VC4601349
InChI: InChI=1S/C20H19NO2S/c1-2-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,2,12,21H2,1H3
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC3=CC=CC=C3)N
Molecular Formula: C20H19NO2S
Molecular Weight: 337.44

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate

CAS No.: 315679-65-3

Cat. No.: VC4601349

Molecular Formula: C20H19NO2S

Molecular Weight: 337.44

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate - 315679-65-3

Specification

CAS No. 315679-65-3
Molecular Formula C20H19NO2S
Molecular Weight 337.44
IUPAC Name ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C20H19NO2S/c1-2-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,2,12,21H2,1H3
Standard InChI Key YOSVOBKZGCNEMZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC3=CC=CC=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at three positions:

  • Position 2: A primary amino group (–NH₂)

  • Position 3: An ethyl carboxylate ester (–COOCH₂CH₃)

  • Position 4: A 4-benzylphenyl group (a biphenyl system with a benzyl substituent).

This arrangement confers planarity to the thiophene core while introducing steric bulk from the benzylphenyl group, which may influence intermolecular interactions and solubility. The ethyl ester enhances lipophilicity, a property critical for membrane permeability in bioactive molecules.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₁₉NO₂S
Molecular Weight337.44 g/mol
CAS Registry Number315679-65-3
IUPAC NameEthyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate
XLogP3 (Predicted)~5.2

The predicted partition coefficient (XLogP3 ≈ 5.2) suggests high lipophilicity, aligning with its structural features . This property is advantageous for drug candidates targeting lipid-rich tissues but may pose challenges in aqueous solubility.

Spectroscopic Characterization

Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): To resolve proton environments, particularly the aromatic protons of the thiophene and benzylphenyl groups.

  • Mass Spectrometry (MS): For molecular ion confirmation (theoretical m/z 337.44 for [M+H]⁺).

  • Infrared Spectroscopy (IR): To identify functional groups, including N–H stretches (≈3300 cm⁻¹ for –NH₂) and C=O vibrations (≈1700 cm⁻¹ for the ester).

Synthesis and Reaction Pathways

Gewald Reaction Framework

The compound is synthesized via the Gewald reaction, a multicomponent process involving:

  • Ketone Component: 4-Benzylphenyl ketone or its equivalent.

  • Cyanide Source: Cyanoacetic acid or ethyl cyanoacetate.

  • Sulfur: Elemental sulfur or Lawesson’s reagent.

The reaction proceeds under basic conditions (e.g., morpholine or triethylamine) with heating (≈80–100°C), forming the thiophene ring through cyclocondensation.

Table 2: Generalized Gewald Reaction Protocol

StepComponentRoleConditions
14-Benzylphenyl ketoneElectrophilic substrateReflux in ethanol
2Ethyl cyanoacetateNucleophileBase (e.g., Et₃N)
3SulfurRing-forming agent12–24 hours

Yield optimization often requires solvent selection (e.g., DMF for polar intermediates) and stoichiometric adjustments.

Post-Synthetic Modifications

The amino and ester groups serve as handles for further derivatization:

  • Acylation: The –NH₂ group reacts with acyl chlorides to form amides, enhancing metabolic stability.

  • Saponification: Hydrolysis of the ethyl ester yields a carboxylic acid, improving water solubility for ionic interactions.

CompoundTarget ActivityIC₅₀ / MICSource
Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylateCOX-2 Inhibition1.2 µM
Tinoridine (Thieno[2,3-c]pyridine)AnalgesicED₅₀ = 15 mg/kg

Material Science

Thiophene derivatives are valued in:

  • Organic Electronics: As charge-transport materials in OLEDs due to π-conjugated systems.

  • Conductive Polymers: Poly(thiophene) derivatives show tunable band gaps for photovoltaic applications.

The benzylphenyl substituent in this compound could enhance thermal stability in such materials.

Research Gaps and Future Directions

Despite its promising scaffold, critical unknowns persist:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

  • Target Identification: High-throughput screening against disease-relevant protein libraries is needed.

  • Material Performance: Charge mobility and band gap measurements in thin-film configurations remain unexplored.

Proposed synthetic priorities include:

  • Introducing electron-withdrawing groups (e.g., –CF₃) to modulate electronic properties for optoelectronic uses.

  • Developing prodrug forms (e.g., phosphate esters) to improve bioavailability.

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